1-(4-Bromophenoxy)-2-propanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPFUJANAPAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564353 | |
| Record name | 1-(4-Bromophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-22-2 | |
| Record name | 1-(4-Bromophenoxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Bromophenoxy 2 Propanone
Regiospecific Synthesis Strategies
Regiospecificity is paramount in the synthesis of 1-(4-bromophenoxy)-2-propanone to ensure the correct isomeric product. The substitution pattern on the benzene (B151609) ring, with the bromo and the propanone-containing ether group in a para arrangement, necessitates carefully chosen synthetic routes.
The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. sigmaaldrich.comorganic-chemistry.org In principle, it could be used to synthesize this compound. The reaction involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl halide to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This electrophile then attacks the aromatic ring. masterorganicchemistry.com
However, applying this method directly to 4-bromophenoxy substrates presents challenges. The ether oxygen can coordinate with the Lewis acid, potentially leading to cleavage of the ether bond. Furthermore, while the phenoxy group is an ortho-, para-director, controlling regioselectivity to exclusively obtain the desired para-isomer over the ortho-isomer can be difficult. Traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can generate significant waste. organic-chemistry.org
Modern refinements aim to overcome these limitations by using milder and more recyclable catalysts. Solid acid catalysts, such as zeolites or supported trifluoromethanesulfonic acid, have been explored in Friedel-Crafts reactions to improve ease of handling and reduce environmental impact. sigmaaldrich.com Intramolecular versions of the reaction are also well-established for creating cyclic ketones, demonstrating the versatility of this classic transformation. masterorganicchemistry.com
A more direct and widely employed method for constructing the this compound scaffold is through etherification, specifically a variation of the Williamson ether synthesis. This approach involves the reaction of a phenoxide with an alkyl halide. For this specific compound, the synthesis is typically achieved by reacting 4-bromophenol (B116583) with a 2-propanone derivative bearing a leaving group, such as chloroacetone (B47974) or bromoacetone.
The reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. A variety of conditions have been successfully used for similar etherification reactions. For instance, a mixture of a compound, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone (B3395972) can be refluxed to form an ether linkage. tsijournals.com Another common system involves using sodium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF). lnu.edu.cnmdpi.com
Table 1: Representative Conditions for Phenolic Etherification
| Base | Solvent | Typical Temperature | Reference for Analogy |
| Potassium Carbonate | Acetone | Reflux | tsijournals.com |
| Sodium Hydroxide | DMF | 80 °C | lnu.edu.cn |
| Potassium Hydroxide | Ethanol | Reflux | lnu.edu.cn |
| Sodium Hydride | DMF | 125 °C | mdpi.com |
This method is generally preferred for its high regioselectivity, as the starting material, 4-bromophenol, already contains the bromine atom in the desired para position, thus avoiding the formation of isomers.
Beyond direct acylation of the aromatic ring, alternative strategies can be employed to construct the ketone functionality. These methods often offer greater functional group tolerance and can avoid the harsh conditions of Friedel-Crafts reactions.
One prominent alternative is the Weinreb-Nahm ketone synthesis . wikipedia.org This method involves the reaction of an organometallic reagent with a special N-methoxy-N-methyl amide, known as a Weinreb-Nahm amide. wikipedia.org To synthesize this compound via this route, one would start with 4-bromophenoxyacetic acid. chemicalbook.comresearchgate.net This acid would first be converted to its corresponding Weinreb-Nahm amide. Subsequent treatment with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, would yield the desired ketone. A key advantage of this method is the stability of the tetrahedral intermediate formed, which prevents the common problem of over-addition to form a tertiary alcohol. wikipedia.org The Weinreb-Nahm synthesis is compatible with a wide array of functional groups, making it a robust and versatile choice. wikipedia.org
Another viable route is the oxidation of the corresponding secondary alcohol, 1-(4-bromophenoxy)-2-propanol. This precursor could be synthesized via the etherification of 4-bromophenol with propylene (B89431) oxide, followed by oxidation of the secondary alcohol to the ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Table 2: Comparison of Ketone Synthesis Strategies
| Method | Starting Material (Example) | Key Features | Common Issues Avoided |
| Friedel-Crafts Acylation | 4-Bromoanisole + Acetyl Chloride | Direct C-C bond formation on the aromatic ring. sigmaaldrich.com | Circumvents multi-step functional group interconversion. |
| Weinreb-Nahm Synthesis | 4-Bromophenoxyacetic Acid | High selectivity for ketone formation, wide functional group tolerance. wikipedia.org | Over-addition to form tertiary alcohols. wikipedia.org |
| Oxidation of Alcohol | 1-(4-Bromophenoxy)-2-propanol | Utilizes readily available oxidizing agents, mild conditions are possible. | Harsh Lewis acids, potential for ring rearrangement. |
Chemo- and Stereoselective Synthesis Research
The structure of this compound contains a stereocenter at the second carbon of the propanone chain. Consequently, the molecule is chiral and can exist as two enantiomers. Research into its stereoselective synthesis focuses on methods to produce a single enantiomer, which is often crucial for applications in biological and materials science. nih.gov
Asymmetric synthesis aims to convert an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers. uwindsor.ca This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk
For this compound, one could envision an asymmetric alkylation approach. This would involve generating an enolate from a precursor like 4-bromophenoxyacetyl chloride and reacting it with a methylating agent in the presence of a chiral ligand or auxiliary. A well-known example of this strategy is the SAMP/RAMP hydrazone method, which allows for the highly enantioselective α-alkylation of ketones and aldehydes. univpancasila.ac.id
Alternatively, an asymmetric reduction of the ketone to a chiral alcohol, followed by inversion of the alcohol stereocenter, could be a pathway, though it is less direct. A more sophisticated approach involves the catalytic asymmetric oxidation of a prochiral precursor. For example, the asymmetric oxidation of a sulfide, such as p-bromophenyl methyl sulfide, can produce a chiral sulfoxide (B87167) with high enantiomeric excess. orgsyn.org This chiral sulfoxide could then, in principle, be elaborated into the target ketone through a series of transformations.
Achieving high stereochemical purity is the ultimate goal of asymmetric synthesis. The effectiveness of a stereoselective reaction is measured by its enantiomeric excess (e.e.), which quantifies the preference for one enantiomer over the other. york.ac.uk The choice of the asymmetric method directly impacts the achievable e.e.
Once a mixture of enantiomers is synthesized, analytical techniques are required to determine the e.e. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying enantiomers. nih.gov
If a synthesis produces a mixture of enantiomers (a racemate) or a product with insufficient e.e., purification may be necessary. For diastereomeric intermediates, which have different physical properties, separation can be achieved by standard methods like crystallization or chromatography. york.ac.uk For enantiomers, preparative chiral chromatography can be used to isolate the desired stereoisomer. Another powerful technique is kinetic resolution , where one enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. orgsyn.org This process can be used to enhance the enantiomeric purity of the final product or an intermediate along the synthetic pathway.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing. This involves exploring solvent-free reaction conditions, developing eco-friendly catalysts, and optimizing processes to maximize atom economy and reduce waste.
Solvent-Free Reaction Methodologies
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Solvent-free reaction methodologies offer a greener alternative by eliminating or drastically reducing solvent use.
One promising approach is mechanochemical synthesis , where mechanical energy, typically through ball milling, is used to initiate and sustain chemical reactions. tandfonline.comresearchgate.netcardiff.ac.uk This technique has been successfully applied to various organic transformations, including the Claisen-Schmidt condensation, which can be adapted for the synthesis of precursors to this compound. tandfonline.comresearchgate.net The advantages of mechanochemistry include shorter reaction times, high yields, and simplified purification processes. researchgate.netmurraystate.eduresearchgate.net For instance, grinding reactants together in a mortar and pestle or using a high-energy ball mill can facilitate reactions that would typically require large volumes of solvent. tandfonline.comresearchgate.net
Another solvent-free approach involves conducting reactions in the solid state, where the reactants are mixed and heated without a solvent. cmu.edu The efficiency of such reactions can be influenced by the choice of a solid base, if required. cmu.edu
Catalyst Development for Sustainable Synthesis
Catalysts play a pivotal role in modern organic synthesis by accelerating reaction rates and improving selectivity. The development of sustainable catalysts is a key focus of green chemistry.
Phase-transfer catalysts (PTCs) are particularly useful for reactions involving immiscible reactants, a common scenario in the synthesis of ethers like this compound via the Williamson ether synthesis. tcichemicals.comphasetransfer.combyjus.com PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. tcichemicals.com This allows for the use of water as a solvent, reducing the need for hazardous organic solvents. orgchemres.org Furthermore, immobilizing PTCs on solid supports like silica (B1680970) gel can simplify catalyst recovery and reuse, further enhancing the green credentials of the process. orgchemres.orgbiomedres.us The use of recyclable catalysts is a significant advantage, as it reduces waste and cost. orgchemres.org
Recent research has also focused on the development of novel and recyclable phase-transfer catalysts to address issues of toxicity and large-scale consumption associated with traditional PTCs. biomedres.us
Atom Economy and Waste Minimization Strategies
The concept of atom economy , developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.orgnwnu.edu.cn A high atom economy signifies a more sustainable process with less waste generation.
The Williamson ether synthesis, a common route to this compound, can have a moderate to high atom economy depending on the specific reagents and conditions used. To maximize atom economy, it is crucial to select reactants that are efficiently incorporated into the final product and to minimize side reactions that lead to byproducts.
Waste minimization strategies go hand-in-hand with maximizing atom economy. Key approaches include:
Catalytic Processes: Using catalysts, especially recyclable ones, reduces the generation of stoichiometric waste. orgchemres.orgacs.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste from purification steps. mdpi.comnih.gov
Solvent Selection: When solvents are necessary, choosing greener alternatives like water or recyclable, less toxic organic solvents is preferred. researchgate.net
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can improve yield and selectivity, thereby reducing the formation of waste. whiterose.ac.uknumberanalytics.com
Industrial Scale-Up Considerations in Academic Research
Translating a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges. What works well on a milligram or gram scale may not be feasible or economical for producing kilograms or tons of a compound.
Process Optimization for High Yield and Purity
Achieving high yield and purity is paramount for the commercial viability of any chemical process. whiterose.ac.uk This requires meticulous process optimization.
For the synthesis of this compound, optimization would involve a systematic study of various reaction parameters:
Reactant Concentration: The optimal ratio of 4-bromophenol and a propanone derivative needs to be determined to maximize conversion and minimize unreacted starting materials.
Catalyst Loading and Type: The amount and type of catalyst can significantly impact reaction rate and cost. Finding the most effective catalyst at the lowest possible loading is crucial. mdpi.com
Temperature and Reaction Time: These parameters are often interdependent. The goal is to find the lowest possible temperature and shortest reaction time that still provides a high yield to save energy and increase throughput. byjus.comnumberanalytics.com
Solvent and Base Selection: As discussed previously, the choice of solvent and base affects reaction efficiency and environmental impact. For industrial scale, cost and ease of handling are also major considerations. numberanalytics.commasterorganicchemistry.com
Purification Method: Developing a scalable and efficient purification method, such as distillation or recrystallization, is essential to achieve the desired purity of the final product. orgsyn.orgorgsyn.org
The following table illustrates a hypothetical optimization of the Williamson ether synthesis for this compound:
| Experiment | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOH | Water/Toluene | 80 | 65 |
| 2 | K₂CO₃ | DMF | 100 | 85 |
| 3 | K₂CO₃ | Acetonitrile (B52724) | 80 | 92 |
| 4 | NaH | THF | 65 | 95 |
This is a hypothetical data table for illustrative purposes.
Economic Feasibility Studies of Synthetic Routes
Key components of an economic feasibility study for the synthesis of this compound include:
Raw Material Costs: The price of starting materials, such as 4-bromophenol and chloro- or bromoacetone, is a major contributor to the final product cost. sinovision.net
Catalyst Cost: The cost of the catalyst, especially if it is a precious metal or a complex ligand, can be significant. The potential for catalyst recycling is a critical factor in mitigating this cost.
Solvent and Energy Costs: The volume and type of solvent used, as well as the energy required for heating, cooling, and separation processes, contribute to the operational costs.
Waste Disposal Costs: The cost of treating and disposing of any waste generated during the synthesis can be substantial, particularly if the waste is hazardous.
Labor and Capital Costs: These include the costs associated with running the plant, maintaining equipment, and employing skilled personnel.
By comparing the economic feasibility of different synthetic routes, chemists and chemical engineers can select the most cost-effective and sustainable process for the industrial production of this compound.
Mechanistic Organic Chemistry of 1 4 Bromophenoxy 2 Propanone
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl group in 1-(4-Bromophenoxy)-2-propanone is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon, influenced by both the adjacent phenoxy and methyl groups, governs its reactivity towards various nucleophiles.
Reactivity Profiling with Various Nucleophiles
The reactivity of this compound with a range of nucleophiles is a critical aspect of its chemical profile. While specific kinetic data for this compound is not extensively documented, its reactivity can be inferred from the general principles of carbonyl chemistry.
Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) readily reduce the ketone to the corresponding secondary alcohol, 1-(4-bromophenoxy)-2-propanol. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, whereas LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions. chemguide.co.ukchemguide.co.uk
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(4-bromophenoxy)-2-methyl-2-propanol. The reactivity of Grignard reagents with ketones is a well-established method for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com
Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from ketones. masterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of 1-(4-bromophenoxy)-2-propene. libretexts.org This reaction is highly valuable for the specific placement of a double bond. mnstate.edu
A qualitative comparison of the reactivity of this compound with these nucleophiles is presented in the table below.
| Nucleophile | Reagent Example | Product Type | General Reactivity |
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | High |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | High |
| Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | Moderate to High |
Kinetic and Thermodynamic Studies of Addition Mechanisms
The study of kinetic versus thermodynamic control is crucial for understanding the outcome of nucleophilic addition reactions, especially when competing reaction pathways exist. fiveable.melibretexts.orgwikipedia.orgdalalinstitute.comlibretexts.org
In the context of this compound, which is an unsymmetrical ketone, the addition of a nucleophile can, in principle, be influenced by steric and electronic factors. However, for simple additions to the carbonyl, these factors are less about regioselectivity and more about the conditions that favor either the faster-forming product (kinetic control) or the more stable product (thermodynamic control). libretexts.orgdalalinstitute.com
At low temperatures, reactions are often under kinetic control, favoring the product that is formed more rapidly due to a lower activation energy. libretexts.orgwikipedia.org Conversely, at higher temperatures, the reaction may become reversible, allowing equilibrium to be established and favoring the formation of the more thermodynamically stable product. libretexts.orgwikipedia.org For many simple nucleophilic additions to a ketone like this compound, the kinetic and thermodynamic products are the same.
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the ring: the bromine atom and the phenoxypropanone moiety.
Directing Effects of the Phenoxypropanone Moiety
When multiple substituents are present, the most activating group generally dictates the position of further substitution. In this case, the ether oxygen is the most activating group, and therefore, the phenoxypropanone moiety as a whole is expected to be ortho-, para-directing . The bromine atom also directs ortho and para to its position.
Regioselectivity and Reaction Pathways
Given that both the bromo and the phenoxy groups direct incoming electrophiles to the positions ortho and para relative to themselves, we can predict the likely sites of substitution on the this compound ring.
The phenoxy group directs to positions 2 and 6 (ortho) and position 4 (para). Position 4 is already occupied by the bromine atom.
The bromine atom at position 4 directs to positions 3 and 5 (ortho to Br) and position 1 (para to Br, which is where the phenoxy group is attached).
Considering these effects, the primary sites for electrophilic attack will be the carbons ortho to the strongly activating phenoxy group (positions 2 and 6). Steric hindrance from the adjacent phenoxypropanone group might slightly disfavor the ortho positions, potentially leading to a mixture of products.
A hypothetical bromination reaction is outlined below to illustrate the expected regioselectivity.
| Electrophilic Reaction | Expected Major Product(s) | Rationale |
| Bromination (Br₂/FeBr₃) | 1-(2,4-Dibromophenoxy)-2-propanone | The activating phenoxy group directs the incoming electrophile to the ortho position. |
Alpha-Hydrogen Reactivity and Enolization Chemistry
The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of important carbon-carbon bond-forming reactions.
The formation of the enolate is a reversible process. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can lead to the formation of the kinetic enolate, which is the less substituted enolate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com However, since this compound only has one type of alpha-hydrogen (on the methyl group), the distinction between kinetic and thermodynamic enolates is not a factor.
Once formed, the enolate of this compound can act as a nucleophile in several key reactions:
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond at the alpha-position. pressbooks.publibretexts.orglibretexts.org For example, reaction with methyl iodide would yield 1-(4-bromophenoxy)-3-butanone.
Aldol (B89426) Condensation: The enolate can add to the carbonyl group of another molecule of aldehyde or ketone, including itself, in an aldol reaction. nih.govmagritek.com A crossed aldol condensation with an aldehyde that cannot enolize, such as benzaldehyde, would lead to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. chegg.com
The table below summarizes the expected products from the enolization and subsequent reaction of this compound.
| Reaction | Reagents | Intermediate | Final Product (after workup) |
| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | Lithium enolate | 1-(4-Bromophenoxy)-3-butanone |
| Aldol Condensation | NaOH, Benzaldehyde | Enolate | 1-(4-Bromophenoxy)-4-phenyl-3-buten-2-one (after dehydration) |
Base-Catalyzed Reactions at the Alpha-Carbon
The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons. In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate ion. msu.edulibretexts.org This enolate is a key intermediate in numerous reactions, acting as a nucleophile. msu.edu
Base-catalyzed halogenation is a prominent reaction at the alpha-carbon. libretexts.org The presence of a base facilitates the formation of the enolate, which then reacts with a halogen, such as bromine or chlorine. libretexts.org This reaction is often autocatalytic as it can generate an acid, which further catalyzes the reaction. libretexts.org However, under basic conditions, the reaction is considered base-promoted as a full equivalent of the base is consumed. libretexts.org A notable characteristic of base-catalyzed alpha-halogenation is the potential for polyhalogenation. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making subsequent halogenation reactions faster. libretexts.org
Another significant base-catalyzed reaction is the aldol reaction. libretexts.org The enolate of this compound can react with an aldehyde or another ketone, leading to the formation of a β-hydroxy ketone. This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org
Stereochemical Outcomes of Alpha-Substitutions
When the alpha-carbon of a ketone is a chiral center, base- or acid-catalyzed reactions that proceed through an enol or enolate intermediate typically lead to racemization. libretexts.org This is because the planar enolate intermediate can be protonated or attacked by an electrophile from either face with equal probability, resulting in a racemic mixture of the product. msu.edulibretexts.org
For this compound, if a substituent at the alpha-carbon creates a stereocenter, any reaction proceeding via an enolate intermediate would be expected to yield a racemic mixture. However, stereocontrol can sometimes be achieved. For instance, in the context of boronic ester homologation, the configurational stability of related carbenoids can be a limiting factor in achieving asymmetry. bris.ac.uk The development of stereocontrolled constructions, such as the tandem Michael addition-cyclization, has shown high enantioselectivity (up to 99% ee) for related pyranopyrazole scaffolds under the influence of bifunctional squaramide catalysts. rsc.org This suggests that with the appropriate chiral catalysts or auxiliaries, it may be possible to influence the stereochemical outcome of alpha-substitutions in this compound.
Reductive and Oxidative Transformations
Chemoselective Reduction of the Ketone
The ketone functional group in this compound can be chemoselectively reduced to a secondary alcohol. This transformation is fundamental in organic synthesis. liverpool.ac.uk Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are common reagents for ketone reduction. acs.org However, for more complex molecules, milder and more selective reagents are often preferred. For instance, sodium bis(2-methoxyethoxy)aluminum hydride (SDMA), also known as Red-Al, is a powerful and chemoselective reducing agent. acs.org It is particularly effective in the 1,2-addition to α,β-unsaturated aldehydes and the reduction of lactones to lactols. acs.org The use of catalytic transfer hydrogenation, employing hydrogen sources like isopropanol (B130326) or formic acid, offers a safer alternative to direct hydrogenation with H2 gas. liverpool.ac.uk Recent advancements have also explored borane-catalyzed reductions, which demonstrate high chemoselectivity and functional group tolerance. organic-chemistry.org
The following table summarizes some common reducing agents and their applications:
| Reducing Agent | Typical Application | Selectivity |
| Sodium Borohydride (NaBH4) | Reduction of aldehydes and ketones | Good |
| Lithium Aluminum Hydride (LAH) | Reduction of a wide range of carbonyls and esters | High, but less selective |
| Red-Al (SDMA) | Chemoselective reduction of carbonyls, lactones | High |
| Catalytic Transfer Hydrogenation | Reduction of carbonyls | Good, depends on catalyst and H-donor |
| Borane (B79455) Catalysts | Chemoselective reduction of enones | High |
Oxidative Cleavage and Functional Group Interconversions
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com While direct oxidative cleavage of the ketone in this compound is not a typical reaction, related transformations can lead to functional group interconversions. For instance, the haloform reaction, which proceeds through a trihalogenated ketone intermediate, results in the cleavage of the bond between the carbonyl carbon and the alpha-carbon, yielding a carboxylic acid and a haloform. libretexts.org
Functional group interconversions can also be achieved through various other reactions. The ketone can be converted to an oxime, which can then be reduced to an amine. rsc.org The alpha-carbon can be functionalized to introduce other groups, which can then be further transformed. For example, the synthesis of α-ketoacetals from methyl ketones has been reported, which involves the reaction with an alcohol in the presence of selenium dioxide. nih.gov
Rearrangement Reactions and Fragmentations
Intramolecular Cyclization Pathways
The structure of this compound contains functionalities that can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The presence of the phenoxy group and the ketone allows for various cyclization strategies.
One potential pathway involves the intramolecular Friedel-Crafts acylation. beilstein-journals.org Under acidic conditions, the carbonyl group can be protonated, and the resulting electrophilic center can be attacked by the electron-rich bromophenyl ring to form a five- or six-membered ring, depending on the position of attack. The synthesis of 1-indanones from 3-arylpropionic acids is a well-established example of this type of cyclization. beilstein-journals.org
Another possibility is intramolecular cyclization involving the alpha-carbon. If the alpha-carbon is functionalized with a suitable leaving group, an intramolecular nucleophilic substitution by the phenoxy oxygen could lead to the formation of a dihydrobenzofuran ring system. Visible-light-induced intramolecular reductive cyclization protocols have been developed for the synthesis of functionalized indolines and 2,3-dihydrobenzofurans from related substrates. rsc.org Additionally, base-induced tandem intramolecular cyclization of sulfur ylides with ketones has been shown to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.org
The Wittig rearrangement is another class of reaction that can lead to ring contraction. For example, 2-silyl-5,6-dihydro-6-aryl-(2H)-pyrans undergo regiodivergent rsc.orgchemicalbook.com- and rsc.orgrasayanjournal.co.in-Wittig rearrangements to form α-silylcyclopentenols or (α-cyclopropyl)acylsilanes. nih.gov While not directly applicable to this compound in its current form, this illustrates the potential for rearrangement reactions in similar systems.
Ligand-Induced Rearrangements
The chemical behavior of this compound under the influence of ligands, particularly Lewis acids, is characterized by its propensity to undergo rearrangement reactions. The most pertinent of these is the Fries rearrangement, a classic organic reaction that transforms a phenolic ester, or in this case, an aryl ether ketone, into a hydroxy aryl ketone. This reaction is pivotal for the synthesis of substituted phenols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.
The Fries rearrangement of this compound involves the migration of the propanoyl group from the phenolic oxygen to the aromatic ring. This process is not spontaneous and requires the presence of a catalyst, typically a Lewis acid, which acts as the "ligand" inducing the rearrangement. The reaction is known to be selective for the ortho and para positions relative to the hydroxyl group.
The generally accepted mechanism for the Fries rearrangement, which can be applied to this compound, commences with the coordination of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the propanoyl group. chemicalbook.com This oxygen is more electron-rich and thus a more favorable Lewis base than the phenolic ether oxygen. This coordination polarizes the bond between the acyl group and the phenolic oxygen, facilitating the cleavage of this bond to generate an acylium cation intermediate. chemicalbook.comlookchem.com
Subsequently, the acylium cation acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of the 4-bromophenol (B116583) moiety. chemicalbook.com The attack can occur at the positions ortho or para to the oxygen atom. The bromine atom at the para position in the starting material means that the rearrangement will primarily yield the ortho-acylated product, 2-hydroxy-5-bromophenylpropan-2-one.
The regioselectivity of the Fries rearrangement is notably dependent on the reaction conditions, particularly temperature and the solvent used. Lower reaction temperatures generally favor the formation of the para isomer, while higher temperatures tend to yield the ortho product. chemicalbook.com In the case of this compound, where the para position is already occupied by a bromine atom, the reaction is expected to predominantly yield the ortho substituted product. The use of non-polar solvents can also favor the formation of the ortho-substituted product. sciencemadness.org
Several Lewis acids can be employed to catalyze the Fries rearrangement, including aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). sigmaaldrich.cnsigmaaldrich.com The choice of catalyst can influence the reaction rate and the distribution of products. While the classic Fries rearrangement often requires stoichiometric amounts of the Lewis acid catalyst, which can complicate product purification, newer methods using catalytic amounts of solid acids or other heterogeneous catalysts are being developed to create more environmentally benign processes.
In addition to the classic Lewis acid-catalyzed reaction, photochemical and anionic versions of the Fries rearrangement exist. The photo-Fries rearrangement proceeds via a radical mechanism upon exposure to UV light and can also produce ortho and para isomers. chemicalbook.comsigmaaldrich.com The anionic Fries rearrangement involves the use of a strong base to effect an ortho-metalation, followed by rearrangement. chemicalbook.com
The following table summarizes representative conditions and yields for the Fries rearrangement of a closely related substrate, 4-bromophenyl acetate, which provides insight into the expected outcomes for the rearrangement of this compound.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 4-Bromophenyl acetate | Aluminum chloride | None | 110-160 | 5-Bromo-2-hydroxyacetophenone | 84-91 | chemicalbook.com |
| 4-Bromophenyl acetate | Aluminum chloride | None | 130 | 5-Bromo-2-hydroxyacetophenone | 87 | chemicalbook.com |
Advanced Applications of 1 4 Bromophenoxy 2 Propanone in Organic Synthesis
Precursor Chemistry for Complex Molecular Architectures
The unique combination of a reactive ketone, a stable phenoxy group, and a modifiable bromine atom makes 1-(4-Bromophenoxy)-2-propanone a valuable precursor for creating intricate molecular designs. The interplay of these functional groups allows for sequential and controlled reactions, building a foundation for diverse and complex final products.
While direct and extensive research on this compound for heterocyclic synthesis is not widely documented, its structural motifs, specifically as an α-aryloxy ketone, are recognized as valuable synthons for building heterocyclic rings. mdpi.comacs.org α-Haloketones and aryloxy ketones are known to participate in cyclization reactions to form a variety of heterocycles. mdpi.comacs.org For instance, α-aryloxy ketones can be utilized in reactions like the Pfitzinger reaction to synthesize quinolines. acs.org
The general reactivity of α-haloketones, a class of compounds structurally related to the subject compound (by considering the phenoxy group as a leaving group in some contexts), is well-established in the synthesis of heterocycles such as pyrroles, imidazoles, and thiazoles. mdpi.com For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. acs.org These established synthetic routes for related ketones suggest the potential of this compound to serve as a precursor for various heterocyclic systems. The presence of the 4-bromophenyl group also offers a site for further modification through cross-coupling reactions, potentially leading to a diverse array of substituted heterocyclic compounds. farmaciajournal.com
| Reaction Type | Potential Heterocyclic Product | Relevant Precursor Class |
| Pfitzinger Reaction | Quinolines | Aryloxy Ketones acs.org |
| Hantzsch Synthesis | Thiazoles | α-Haloketones mdpi.comacs.org |
| Paal-Knorr Synthesis | Pyrroles | 1,4-Dicarbonyl Compounds (derivable) |
| Fischer Indole Synthesis | Indoles | Arylhydrazones (derivable) |
The synthesis of natural product analogs often involves using versatile building blocks that can be modified to create structural diversity. routledge.com this compound, with its distinct functional groups, can serve as such a building block. The bromophenyl moiety is particularly useful, as the bromine atom can be replaced or coupled with other organic fragments through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various substituents, mimicking or altering the substitution patterns found in natural products. pitt.edu
For example, a synthetic strategy might involve using the ketone for chain elongation or for the formation of a core ring structure, while the bromo-functionalized aromatic ring could be elaborated at a later stage to produce a library of analogs. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to improve the potency or pharmacokinetic properties of a natural product lead. routledge.com While specific examples detailing the use of this compound in the total synthesis of a natural product analog are not prominent in the literature, its potential is inferred from the common use of similar brominated aromatic compounds in the synthesis of complex molecules. pitt.edu
In medicinal chemistry, a scaffold is a core structure upon which various substituents are attached to create a library of related compounds for biological screening. mdpi.com The structure of this compound makes it a suitable scaffold for generating such libraries. The bromine atom on the phenyl ring acts as a handle for diversification through various cross-coupling reactions, allowing for the introduction of a wide range of chemical groups. ontosight.ai
Furthermore, the ketone functional group can be subjected to numerous reactions, such as reductive amination, aldol (B89426) condensation, or conversion to other functional groups, to further expand the chemical space of the library. ontosight.ai The ether linkage provides a stable connection between the aromatic and aliphatic parts of the molecule. This multipoint reactivity allows for the systematic generation of a large number of derivatives from a single starting material, which is a key strategy in modern drug discovery to explore structure-activity relationships and identify new therapeutic agents. smolecule.comnih.govnih.gov
Use in Material Science Research
The application of specifically this compound in material science is an area of academic exploration rather than established industrial use. Its potential lies in its ability to be incorporated into larger molecular structures, such as polymers or functional materials, where its specific chemical features can impart desired properties.
In principle, this compound could be explored as a monomer for polymer synthesis. The bromine atom allows for its use in polycondensation reactions, such as Suzuki or Heck coupling, to form conjugated polymers. frontiersin.orgresearchgate.net These types of polymers are of interest for their potential electronic and optical properties. Additionally, the ketone group could be a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its formation.
Research into polymers derived from similar brominated aromatic compounds has been conducted. For instance, block copolymers have been synthesized using bromophenyl-containing initiators for atom transfer radical polymerization (ATRP), followed by C-N coupling polymerization. mdpi.com While direct polymerization of this compound is not extensively reported, the chemical handles present in the molecule make it a candidate for investigation in the synthesis of novel polymer architectures. researchgate.net
| Polymerization Method | Reactive Site | Potential Polymer Type |
| Suzuki Polycondensation | C-Br bond | Conjugated Polymers researchgate.net |
| Heck Polycondensation | C-Br bond | Poly(arylene vinylene)s |
| Post-polymerization Modification | Ketone group | Functionalized Polymers |
As an intermediate, this compound can be used to synthesize more complex molecules that serve as components of functional materials. uni-regensburg.de The bromophenyl group is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. By chemically modifying the ketone and ether functionalities, and then using the bromine as a coupling point, it is possible to construct specifically designed molecules for these applications.
For example, the compound could be elaborated into a more complex structure that, when incorporated into a material, influences properties like thermal stability, photo-responsiveness, or self-assembly. The synthesis of functional materials often relies on the precise construction of molecular components, and versatile intermediates like this compound can play a crucial role in this process. uni-regensburg.de
Catalysis and Ligand Design Incorporating this compound Derivatives
The unique combination of functional groups in this compound and its derivatives makes them attractive scaffolds for the development of specialized catalysts and ligands. The ketone offers a handle for creating chiral centers, while the bromo-substituted aromatic ring provides a reactive site for building larger, more complex catalytic systems.
Chiral Ligand Synthesis from this compound
The development of chiral ligands is crucial for asymmetric catalysis, which is a cornerstone of modern pharmaceutical and fine chemical synthesis. While direct synthesis of chiral ligands from this compound is not extensively documented, its structural motifs are present in precursors for effective chiral ligands. For instance, the asymmetric reduction of related aryl ketones is a well-established method for producing chiral alcohols, which are versatile building blocks for ligands. scirp.orgnih.gov The ketone functionality in this compound can be asymmetrically reduced to a chiral alcohol, which can then be further elaborated into chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands.
Research has demonstrated the use of the 4-bromophenoxy group in chiral precursors. For example, the synthesis of chiral 1,4-amino alcohol derivatives has been accomplished starting from norbornene-based meso-anhydrides, incorporating a (2S,3R)-3-(4-bromophenoxy)-2-methoxycarbonylbicyclo[2.2.1]hept-5-ene intermediate. psu.edu These amino alcohols have been successfully employed as chiral ligands in asymmetric borane (B79455) reduction and diethylzinc (B1219324) addition reactions. psu.edu Similarly, chiral ferrocene-based ligands have been effectively used in the asymmetric transfer hydrogenation of various aromatic ketones, including the reduction of 1-(4-bromophenyl)ethanone to the corresponding chiral alcohol with up to 86% enantiomeric excess (ee). scirp.org These examples underscore the potential of the 4-bromophenoxy moiety, a key feature of this compound, in the architecture of effective chiral ligands.
The general strategy involves the conversion of the ketone to a chiral center, which then directs the stereochemistry of subsequent transformations or acts as a coordinating site in the final ligand-metal complex. The bromo-substituent can be retained for further functionalization or to electronically tune the properties of the final ligand.
Table 1: Examples of Chiral Ligand Precursors and Related Asymmetric Reductions
| Precursor/Substrate | Chiral Product/Ligand Type | Application/Enantioselectivity | Reference |
| 1-(4-bromophenyl)ethanone | (R)-1-(4-bromophenyl)ethanol | Asymmetric Transfer Hydrogenation (86% ee) | scirp.org |
| meso-anhydride | (2S,3R)-3-(4-bromophenoxy)-... | Chiral 1,4-amino alcohol ligand | psu.edu |
| Acetophenone Derivatives | Chiral Alcohols | Asymmetric Transfer Hydrogenation (up to 83% ee) | scirp.org |
| Prochiral Ketones | Chiral Alcohols | Asymmetric Reduction by Marine Fungi (Good yields, excellent ee) | nih.gov |
Metal-Catalyzed Coupling Reactions Utilizing the Bromo Moiety
The bromine atom on the phenyl ring of this compound is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. nsf.gov These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, pharmaceuticals, and materials. wikipedia.orgtcichemicals.com
The reactivity of aryl bromides in these transformations is well-established, generally showing good reactivity that is often higher than aryl chlorides and lower than aryl iodides, allowing for selective transformations in molecules with multiple different halogen substituents. wikipedia.orgtcichemicals.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide of a this compound derivative with an organoboron compound (e.g., a boronic acid or ester). This is a versatile method for creating new aryl-aryl or aryl-alkyl bonds. The reaction is typically catalyzed by a palladium(0) complex with phosphine ligands and requires a base. tcichemicals.comresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. liverpool.ac.ukresearchgate.netlibretexts.org This reaction is stereospecific and provides a powerful tool for the synthesis of complex olefinic structures. The ketone functionality within the this compound molecule would be expected to be stable under typical Heck conditions.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org A notable study by Satyanarayana and coworkers described a domino intermolecular Sonogashira coupling of 1-(2-bromophenoxy)propan-2-one, a close structural analog, with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org This highlights a direct and powerful application of this type of substrate in heterocyclic synthesis.
Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Alkyl-Aryl Ether Ketone |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Stilbene Ether Ketone |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl Ether Ketone |
Photochemical and Electrochemical Applications in Synthesis
The electronic properties of the carbonyl group and the bromo-substituted aromatic ring in this compound make it a candidate for investigation in both photochemical and electrochemical transformations. These methods offer alternative, often milder, pathways to reactive intermediates that can lead to novel molecular structures.
Photoinduced Transformations and Radical Chemistry
The irradiation of ketones and aryl halides with UV or visible light can induce specific chemical reactions proceeding through radical intermediates. For this compound, two primary photochemical pathways can be envisioned: cleavage related to the ketone and cleavage of the carbon-bromine bond.
The photolysis of α-aryloxy-ketones is known to proceed via several pathways. researchgate.net One common reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond alpha to the carbonyl group. chemrxiv.org For this compound, this would lead to the formation of an acetyl radical and a 4-bromophenoxymethyl radical. These highly reactive radical species can then undergo various subsequent reactions such as hydrogen abstraction, decarbonylation, or recombination.
Another reported photochemical pathway for α-aryloxy-ketones involves the cleavage of the C-OAr bond, generating a phenoxyl radical and a ketonyl radical. researchgate.net Studies on α-(aryloxy)acetophenones have shown that triplet decay can involve β-cleavage, which is strongly favored by electron-releasing substituents on the aryl ring. researchgate.net The resulting 4-bromophenoxyl radical is a key intermediate in various oxidative processes. nist.gov
Furthermore, the direct photolysis of halogenated phenols has been shown to generate carbon-centered radicals, hydrogen radicals, and hydroxyl radicals upon irradiation. nih.gov The carbon-bromine bond is susceptible to photolytic cleavage, which would generate an aryl radical at the 4-position of the phenoxy group. This aryl radical could then be trapped by solvents or other reagents to form new C-C or C-H bonds. The competition between these different photochemical pathways would depend on the specific reaction conditions, such as the wavelength of light and the solvent used.
Electrochemical Reduction/Oxidation for Novel Syntheses
Electrochemical methods provide a powerful tool for generating reactive species under controlled conditions, often avoiding the need for harsh chemical reagents. beilstein-journals.org The functional groups in this compound suggest it could undergo both reductive and oxidative electrochemical transformations.
Electrochemical Reduction: The two primary sites for reduction in the molecule are the ketone and the carbon-bromine bond. The electrochemical reduction of phenyl ketones has been studied, and it typically proceeds via a one-electron transfer to form a radical anion, which can then be protonated and further reduced to an alcohol, or can dimerize. cdnsciencepub.comacs.org
The C-Br bond can also be reduced electrochemically. This process involves the transfer of an electron to the C-Br antibonding orbital, leading to cleavage of the bond and formation of an aryl radical and a bromide anion. This aryl radical can then abstract a hydrogen atom from the solvent or be further reduced to an anion, which is then protonated to yield the debrominated product, 1-phenoxy-2-propanone. This selective dehalogenation can be a useful synthetic transformation. rsc.org The relative reduction potentials of the ketone and the C-Br bond will determine the selectivity of the process.
Electrochemical Oxidation: Anodic oxidation of this compound would likely occur at the electron-rich bromophenoxy ring. The oxidation of phenols and aryl ethers can lead to the formation of cation radicals. beilstein-journals.org These intermediates can undergo a variety of follow-up reactions, including coupling with other aromatic rings to form biaryl structures or reaction with nucleophiles present in the electrochemical medium. The presence of the bromine atom, an electron-withdrawing group, would make the oxidation of the aromatic ring more difficult compared to unsubstituted phenoxy propanone. However, electrochemical oxidation can still be a viable route to further functionalization. Studies on the electrochemical oxidation of other organic molecules have shown that it can be used to generate N-oxoammonium species for alcohol oxidation or to effect cross-coupling reactions. beilstein-journals.org
Table 3: Predicted Electrochemical Behavior of this compound
| Process | Electrode | Potential Site of Reaction | Likely Intermediate | Potential Product(s) |
| Reduction | Cathode | Ketone Carbonyl | Radical anion | 1-(4-Bromophenoxy)-2-propanol, Pinacol dimer |
| Reduction | Cathode | Carbon-Bromine Bond | Aryl radical | 1-Phenoxy-2-propanone |
| Oxidation | Anode | Aromatic Ring | Cation radical | Biaryl-linked dimers, Substituted products |
Derivatization and Structural Modification Studies of 1 4 Bromophenoxy 2 Propanone
Systematic Functionalization of the Phenoxy Ring
The aromatic ring of 1-(4-bromophenoxy)-2-propanone is substituted with a bromine atom and an ether linkage. The bromine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while the ether oxygen is an activating, ortho-, para-directing group. The interplay of these effects governs the regioselectivity of further functionalization.
Electrophilic aromatic substitution (EAS) on a monosubstituted benzene (B151609) ring can result in ortho, meta, or para isomers. masterorganicchemistry.com The mechanism involves an initial attack by the aromatic pi-system on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In the case of this compound, the existing 4-bromo substituent deactivates the ring. However, the ether oxygen at position 1 is an ortho-, para-director. Since the para position is already occupied by bromine, further electrophilic substitution is directed to the ortho positions (C2 and C6) relative to the ether linkage.
Common electrophilic substitution reactions that could be applied include nitration, sulfonation, and further halogenation (chlorination or iodination). For instance, chlorination using a Lewis acid catalyst would be expected to yield predominantly 2-chloro-4-bromophenoxy derivatives.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Starting Material | Reagents | Expected Major Product | Reaction Type |
|---|---|---|---|
| This compound | Cl₂, AlCl₃ | 1-(2-Chloro-4-bromophenoxy)-2-propanone | Chlorination |
| This compound | HNO₃, H₂SO₄ | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | Nitration |
| This compound | SO₃, H₂SO₄ | 5-Bromo-2-(2-oxopropoxy)benzenesulfonic acid | Sulfonation |
The carbon-bromine bond on the phenoxy ring is a prime site for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wiley-vch.de These reactions typically involve an aryl halide, a transition metal catalyst (most commonly palladium), and an organometallic coupling partner. nih.gov
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used for creating biaryl structures. researchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the aryl bromide, catalyzed by palladium. nrochemistry.com A key advantage is the tolerance of organotin reagents to a wide variety of functional groups. wiley-vch.denrochemistry.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide, also catalyzed by palladium or nickel. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds effectively. wikipedia.orgnih.gov The development of palladacycle precatalysts and specialized phosphine (B1218219) ligands has significantly broadened the scope and efficiency of Negishi couplings. organic-chemistry.orgsci-hub.se
Metalation of the aromatic ring can also be achieved, for instance, through lithium-halogen exchange to create an aryllithium species, which can then be reacted with various electrophiles.
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(Biphenyl-4-yloxy)-2-propanone |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(4-Vinylphenoxy)-2-propanone |
| Negishi | Ethylzinc chloride | PdCl₂(dppf) | 1-(4-Ethylphenoxy)-2-propanone |
Modifications of the Ketone Moiety
The ketone functional group is one of the most reactive sites in the molecule, readily undergoing nucleophilic addition and condensation reactions.
Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes, and with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) to form hydrazones. wikipedia.orgbyjus.com These reactions are typically carried out by condensing the ketone with the amine derivative, often in a weakly acidic medium to catalyze the reaction, which proceeds via nucleophilic addition followed by dehydration. byjus.comvedantu.com The formation of these crystalline derivatives can be useful for characterization. wikipedia.org Green chemistry methods, such as solvent-free grinding, have also been developed for oxime synthesis. nih.gov
Table 3: Ketone Condensation Reactions
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (N₂H₄) | Hydrazone | C=N-NH₂ |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | C=N-NHC₆H₅ |
The carbonyl group can be transformed into other important functional groups through reduction or oxidation.
Conversion to Alcohols: The ketone can be readily reduced to a secondary alcohol, 1-(4-bromophenoxy)-2-propanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent.
Conversion to Amines: The ketone can be converted to an amine, 1-(4-bromophenoxy)-2-propanamine, through reductive amination. This can be achieved in a one-pot reaction by treating the ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Alternatively, the corresponding oxime can be reduced to a primary amine using agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com
Conversion to Carboxylic Acids: The conversion of the ketone to a carboxylic acid, such as (4-bromophenoxy)acetic acid, is a more complex transformation. It would require an oxidative cleavage, for example, through the Haloform reaction if the methyl ketone is first converted to a trihalomethyl ketone, or via Baeyer-Villiger oxidation to form an ester, 1-(4-bromophenoxy)acetoxyethane, followed by hydrolysis.
Alterations of the Propane (B168953) Chain
The propane chain offers additional sites for modification, primarily at the alpha-carbon (C1) and the methyl group (C3). The protons on the carbons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, halogenation at the alpha-position can occur under acidic or basic conditions. Reaction with a strong base like lithium diisopropylamide (LDA) would preferentially deprotonate the methyl group (C3), allowing for subsequent alkylation or other reactions at that site. However, reactions at the C1 position are also possible, potentially leading to a mixture of products.
Chain Elongation and Shortening Strategies
Modifying the length of the propanone side chain is a key strategy for probing the spatial requirements of potential biological targets.
Chain Elongation:
One common approach to extend the carbon chain is through reactions at the ketone's α-carbon or by transforming the ketone itself. For instance, α,β-unsaturated ketones, which can be synthesized from precursors like 1-(4-bromophenyl)-2-propanone, are valuable intermediates. The Claisen-Schmidt condensation, reacting the ketone with an aromatic aldehyde, can yield chalcone-like structures, effectively elongating the chain with a conjugated system. For example, the synthesis of (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one demonstrates the formation of a longer, more complex molecule from a related bromo-phenyl ketone precursor. researchgate.net
Another strategy involves the Wittig reaction, where the ketone is converted to an alkene, followed by further functionalization to extend the chain. Similarly, aldol (B89426) condensation with another ketone or aldehyde can introduce a β-hydroxy ketone moiety, which can be subsequently dehydrated and reduced to achieve chain elongation. While direct examples for this compound are not extensively documented in isolation, these standard organic chemistry reactions are routinely applied to α-phenoxy ketones. researchgate.net
The Wolff–Kishner reduction, or its modifications like the Huang-Minlon modification, can deoxygenate the ketone to a propyl group, which can then be further functionalized at the terminal position. wikipedia.org For example, conversion to γ-(p-phenoxyphenyl)butyric acid from its keto-propionic acid precursor was achieved in 95% yield using this method. wikipedia.org
Chain Shortening:
Chain shortening is less common but can be achieved through oxidative cleavage reactions. For instance, if the side chain is first converted to an alkene, ozonolysis could cleave the double bond, leading to a shorter-chain aldehyde or carboxylic acid derivative, depending on the workup conditions.
Incorporation of Additional Chirality Centers
The introduction of chirality is a critical step in drug design, as different enantiomers of a molecule can have vastly different biological activities and metabolic profiles. The ketone group in this compound is a prochiral center, making it an ideal target for asymmetric synthesis.
Stereoselective Reduction:
The most direct method to introduce a chiral center is the stereoselective reduction of the carbonyl group to a secondary alcohol, 1-(4-bromophenoxy)-2-propanol. This can be accomplished using chiral reducing agents or, more commonly, through biocatalysis. mdpi.comnih.gov
Enzymatic reductions using whole-cell biocatalysts, such as yeast or specific bacterial strains (e.g., Lactobacillus reuteri, Galactomyces candidus), are highly effective. mdpi.comconicet.gov.ar These methods often provide high enantiomeric excess (e.e.). For instance, the reduction of related halo-substituted propiophenones has yielded optically active alcohols with defined stereochemistry. mdpi.com Specifically, the reduction of 1-(4-bromophenyl)-3-chloro-1-propanone with baker's yeast produced the corresponding (S)-alcohol with a 95:5 enantiomeric ratio. mdpi.com Marine-derived fungi, such as Rhodotorula rubra, have also been shown to be effective in the asymmetric reduction of aromatic ketones, achieving high yields and excellent enantioselectivities (up to 99% e.e.). nih.gov
| Ketone Substrate | Biocatalyst | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| 1-(4-Bromophenyl)-3-chloro-1-propanone | Baker's Yeast | (S)-3-Chloro-1-(4-bromophenyl)propan-1-ol | 5% | 95:5 er | mdpi.com |
| 1-(4-Fluorophenyl)-3-chloro-1-propanone | Baker's Yeast | (S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol | 13% | 63:37 er | mdpi.com |
| 1-(3-Bromophenyl)ethan-1-one | Rhodotorula rubra AS 2.2241 | (S)-1-(3-Bromophenyl)ethan-1-ol | 89% | 99% ee | nih.gov |
| Acetophenone | Eryngium horridum Malme | (S)-1-Phenylethanol | 96% | >99.9% ee | conicet.gov.ar |
Addition of Chiral Auxiliaries:
Another approach involves reacting the ketone with a chiral auxiliary to form a diastereomeric intermediate, such as a chiral imine or enamine. Subsequent reactions on this intermediate can proceed with high diastereoselectivity. The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Structure-Activity Relationship (SAR) Studies for Analog Development (Theoretical & Synthetic)
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogs derived from this compound, these studies typically involve synthesizing a series of related compounds and evaluating them in biological assays.
Research has shown that derivatives of this scaffold can exhibit a range of biological effects, including antifungal and antimicrobial activities. icm.edu.placs.org The development of analogs often involves modifications at several key positions:
The 4-bromo substituent on the phenyl ring.
The phenoxy ether linkage .
The propanone side chain .
For example, a series of 1,2,4-triazole (B32235) derivatives based on a phenoxymethyl (B101242) scaffold were synthesized and tested for antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast. icm.edu.pl In this study, the replacement of the propanone moiety with a dioxolane and a 1,2,4-triazole ring was a key modification. SAR analysis revealed that the nature of the substituent on the phenoxy ring significantly influenced activity. The compound without a chlorine substituent on the phenoxy ring exhibited the most potent antifungal activity, with a growth inhibition of approximately 94.0±3.8% at 100 μM. icm.edu.pl The IC₅₀ value for this lead compound was found to be approximately 3.8±0.5 μM, comparable to the commercial fungicide propiconazole. icm.edu.pl
In another study focusing on antitubercular agents, new analogues of the drug PA-824, which contains a related nitroimidazo-oxazine core, were synthesized with varied ether linkers. service.gov.uk This research demonstrated that modifying the linker between the core and a terminal phenyl ring could enhance metabolic stability and in vivo efficacy. An analogue with a biaryl system, removing the benzylic methylene (B1212753) group, showed an 8-fold better efficacy in a mouse model of tuberculosis. service.gov.uk
Furthermore, the synthesis of various heterocyclic compounds derived from chalcones (which can be formed from phenoxy ketones) has been explored. tsijournals.com These derivatives, including pyrazoles and pyridones, were evaluated for antimicrobial activity, highlighting the importance of the heterocyclic system in conferring biological function. tsijournals.com
| Compound Class | Structural Modification | Biological Target/Assay | Key Finding | Reference |
| 1,2,4-Triazole Derivatives | Replacement of propanone with dioxolane-triazole; varied phenoxy substituents | Antifungal (M. oryzae) | Removal of chlorine from the phenoxy ring led to the most potent analog (IC₅₀ ≈ 3.8 μM). | icm.edu.pl |
| PA-824 Analogs | Variation of the ether linker (e.g., biaryl, propynyl (B12738560) ether) | Antitubercular (M. tuberculosis) | A biaryl linker analog showed 8-fold greater efficacy in a mouse model. | service.gov.uk |
| Chalcone-derived Pyridones | Cyclization of chalcone (B49325) with ethyl cyanoacetate | Antimicrobial Activity | Resulting heterocyclic compounds showed potential as antimicrobial agents. | tsijournals.com |
| 4-Phenylchroman Analogs | Introduction of carbonyl at position 1; cis/trans isomerism | α₁-Adrenoreceptor Subtypes | A carbonyl-bearing analog was most potent at α₁ₐ-ARs; cis-stereochemistry was favored for activity. | nih.gov |
These studies collectively demonstrate that systematic modification of the this compound scaffold, guided by both synthetic strategies and theoretical modeling, is a powerful approach for developing novel molecules with specific and enhanced biological activities. The bromine atom, in particular, serves as a useful handle for further cross-coupling reactions, expanding the diversity of accessible analogs.
Biological Interactions and Mechanistic Pathways of 1 4 Bromophenoxy 2 Propanone and Its Derivatives Academic Perspective
Enzyme Inhibition Studies (Molecular Mechanisms)
The 1-(4-bromophenoxy)-2-propanone scaffold and its derivatives are of interest in biochemical research for their potential to interact with and inhibit various enzymes. The electronic and steric properties of the bromophenoxy group, combined with the ketone functionality, provide a basis for molecular interactions within enzyme active sites.
While direct enzyme inhibition data for this compound is not extensively documented, research on analogous structures suggests potential inhibitory activity against several classes of enzymes. For instance, the related compound, 1-(4-(4-bromophenoxy)phenyl)ethanone (B1311913), is utilized in studies related to enzyme inhibition. chemimpex.com Derivatives of bromophenyl compounds have shown inhibitory potential against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com
Studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated that these compounds can exhibit good inhibitory potential against AChE and α-glucosidase. juniperpublishers.com For example, certain derivatives within this class have shown IC50 values in the micromolar range for AChE inhibition. juniperpublishers.com The binding modes for such inhibitors often involve interactions of the bromophenyl moiety with hydrophobic pockets within the enzyme's active site, while other functional groups can form hydrogen bonds or other polar interactions.
In the context of DNA gyrase, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been identified as potent inhibitors. nih.gov Compound 3k from this series strongly inhibited Staphylococcus aureus DNA gyrase with an IC50 of 0.15 µg/mL and Bacillus subtilis DNA gyrase with an IC50 of 0.25 µg/mL. nih.gov These findings suggest that the bromophenyl group is a key feature for potent inhibitory activity.
The following table summarizes the enzyme inhibitory activities of some bromophenyl derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (e.g., 5l , 5n ) | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM (5l ), 82.75 ± 0.16 µM (5n ) | juniperpublishers.com |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (e.g., 5h , 5j ) | α-Glucosidase | 57.38 ± 0.19 µM (5h ), 123.36 ± 0.19 µM (5j ) | juniperpublishers.com |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k ) | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k ) | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |
The this compound scaffold serves as a valuable starting point for structure-based drug design. The bromine atom can act as a key interaction point, often occupying halogen-bonding pockets within a target protein. Furthermore, the phenoxypropanone core provides a versatile framework that can be readily modified to optimize binding affinity and selectivity.
Structure-activity relationship (SAR) studies on related compounds highlight the importance of the bromophenyl moiety. For instance, in a series of phenoxychalcones, derivatives with a 4-bromophenoxy group exhibited better cytotoxic activity against human breast cancer cell lines compared to their chloro analogues. nih.gov This suggests that the size and electronic nature of the halogen at this position are critical for biological activity.
The utility of this scaffold is also evident in its role as an intermediate in the synthesis of more complex molecules with therapeutic potential. For example, 1-(4-(4-bromophenoxy)phenyl)ethanone is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com This highlights the value of the core structure in medicinal chemistry for developing new therapeutic agents.
Receptor Binding Profiling (Molecular Level)
The potential for this compound and its derivatives to interact with various receptors is an area of active investigation. The structural features of these compounds allow for a range of non-covalent interactions with receptor binding sites.
While specific receptor binding data for this compound is scarce, studies on analogous structures provide insights into potential interactions. For example, the related compound 1-(4-(4-bromophenoxy)phenyl)ethanone is used in receptor binding research. chemimpex.com
Research on a series of pyrimidine (B1678525) derivatives has identified compounds with a 4-bromophenyl substituent that act as potent dual endothelin receptor antagonists. acs.orgacs.org Specifically, the presence of a 4-bromophenyl residue attached to the core pyrimidine leads to potent endothelin receptor antagonists. acs.orgacs.org These studies underscore the importance of the bromophenyl group in achieving high-affinity binding to these receptors.
In another study, an analogue of the 5-HT2A serotonin (B10506) receptor agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), which bears a benzylic hydroxyl group, was found to bind to 5-HT2A receptors with high affinity. researchgate.net This indicates that the bromophenyl moiety is compatible with binding to serotonin receptors.
Pharmacophore modeling for scaffolds related to this compound can help in identifying the key chemical features required for biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a series of N-phenyl aromatic amide derivatives acting as xanthine (B1682287) oxidase inhibitors, a pharmacophore model was developed to rationalize their binding affinity. nih.gov While not directly involving the this compound scaffold, this type of study demonstrates how the spatial arrangement of functional groups in a molecule dictates its interaction with a biological target. The bromine atom in the 4-position of the phenyl ring can contribute to the hydrophobic and electronic features of a pharmacophore.
Cellular Pathway Modulation Research (Mechanism-Focused)
Direct research on the modulation of specific cellular pathways by this compound is not well-documented in publicly available literature. However, based on the enzyme inhibition and receptor binding profiles of related compounds, it is possible to infer potential downstream cellular effects.
For instance, inhibition of enzymes like AChE could modulate cholinergic signaling pathways, which are crucial in the central and peripheral nervous systems. Similarly, inhibition of α-glucosidase would impact carbohydrate metabolism, a key pathway in managing hyperglycemia.
Derivatives of 4-bromophenyl-thiazol-2-amine have been shown to exhibit anticancer activity against breast cancer cell lines. acs.org While the exact mechanism was not fully elucidated, such compounds often induce apoptosis or cause cell cycle arrest in cancer cells. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in HepG2 cells. nih.gov This suggests that compounds containing the 4-bromophenyl moiety may have the potential to modulate cell survival and proliferation pathways.
Further research is required to specifically determine which cellular signaling cascades are directly affected by this compound and its close derivatives.
Investigation of Intracellular Signaling Cascade Effects
While direct evidence for this compound is lacking, studies on structurally similar brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), suggest potential interference with key intracellular signaling pathways. Research has demonstrated that certain PBDEs can disrupt cellular communication by altering calcium homeostasis and protein kinase C (PKC) activity. nih.govoup.com
One commercial PBDE mixture, DE-71, has been shown to increase the translocation of PKC and inhibit the uptake of calcium ions (Ca2+) by both microsomes and mitochondria in rat brains. nih.gov The disruption of Ca2+ signaling is a significant finding, as calcium ions are crucial second messengers in a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. The inhibition of mitochondrial Ca2+ uptake was observed to be more pronounced than microsomal uptake. nih.gov Such perturbations in intracellular signaling could have wide-ranging consequences for normal cellular function and development. nih.govresearchgate.net The ability of some PBDEs to affect PKC translocation is noteworthy, as PKC is a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. psu.edu
Given the structural similarities, it is plausible that this compound could exhibit similar disruptive effects on intracellular signaling cascades. The presence of the brominated phenyl ether moiety is a key structural feature shared with PBDEs. However, the ketone group in this compound introduces a different chemical reactivity that could lead to unique interactions with cellular components. wikipedia.org Further research is necessary to elucidate the specific effects of this compound on intracellular signaling.
Apoptotic and Necrotic Pathway Induction Mechanisms
The potential for this compound to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) can be inferred from studies on other brominated compounds. For instance, certain brominated flame retardants, including 2,4,6-tribromophenol (B41969) (2,4,6-TBP) and pentabromophenol (B1679275) (PBP), have been shown to induce apoptosis in human peripheral blood mononuclear cells. bohrium.commdpi.com
The apoptotic mechanism of these bromophenols appears to involve the mitochondrial pathway. mdpi.com Key events observed include:
Increased phosphatidylserine (B164497) exposure: This is an early marker of apoptosis where a lipid normally found on the inner leaflet of the cell membrane flips to the outer leaflet. bohrium.com
Reduced mitochondrial transmembrane potential: Disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway. mdpi.com
Increased intracellular calcium ion levels: Altered calcium homeostasis can trigger apoptotic signaling. bohrium.com
Activation of caspases: These are a family of proteases that execute the final stages of apoptosis. Studies on bromophenols have shown activation of initiator caspases (caspase-8 and -9) and executioner caspase-3. bohrium.commdpi.com
Cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) and DNA fragmentation: These are downstream events that lead to the dismantling of the cell. bohrium.com
Furthermore, some brominated chalcone (B49325) and quinoline (B57606) derivatives have also demonstrated the ability to induce apoptosis in cancer cell lines, often through the generation of reactive oxygen species (ROS) and modulation of death receptor pathways. nih.govnih.gov While some compounds induce apoptosis, others have been noted to cause a mixed-type of cell death, including both apoptosis and necrosis.
The structural components of this compound—the brominated aromatic ring and the ketone group—could contribute to its potential to induce cell death. The bromophenoxy moiety may interact with cellular targets in a manner similar to other brominated aromatics, while the ketone group could participate in reactions that generate cellular stress.
Genotoxicity and Mutagenicity Mechanisms (Cellular & Molecular)
The potential for this compound to cause damage to genetic material (genotoxicity) and induce mutations (mutagenicity) is a significant area of concern, given the known properties of related compounds.
DNA Adduct Formation and Repair Pathway Interference
Studies on various brominated compounds, including PBDEs and bromophenols, indicate that they can cause DNA damage through the generation of reactive oxygen species (ROS). nih.govfrontiersin.org This oxidative stress can lead to the formation of DNA adducts, which are pieces of DNA that are covalently bonded to a cancer-causing chemical. This can be the first step in the process of carcinogenesis.
Specifically, research has shown that some brominated flame retardants can cause single and double-strand DNA breaks. frontiersin.org The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage, has been observed in the presence of brominated phenolic compounds, particularly in combination with metal ions like Cu(II). nih.gov This suggests a mechanism where the brominated compound and the metal ion work synergistically to produce highly reactive hydroxyl radicals that attack DNA in a site-specific manner. nih.gov
Furthermore, some studies have indicated that certain brominated compounds can interfere with DNA repair pathways. For example, cells deficient in base excision repair and translesion DNA synthesis have shown hypersensitivity to the genotoxic effects of some PBDEs. nih.gov This interference with the cell's natural ability to repair DNA damage can exacerbate the genotoxic effects of these compounds.
Chromosomal Aberration Induction Mechanisms
The induction of chromosomal aberrations, which are abnormalities in the structure or number of chromosomes, is a hallmark of many genotoxic agents. mdpi.com Research on PBDEs has confirmed their ability to cause chromosomal breaks. nih.gov The mechanism is thought to be linked to replication blockage caused by DNA base damage from ROS, which subsequently leads to the formation of double-strand breaks. nih.gov
Various types of chromosomal aberrations have been observed in response to different chemical agents, including chromosome or chromatid breaks, deletions, and translocations. researchgate.netbiotech-asia.orgwho.int The formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, is also a common indicator of chromosomal damage.
Given that structurally related brominated compounds have been shown to induce DNA damage and chromosomal breaks, often mediated by oxidative stress, it is plausible that this compound could act through similar genotoxic mechanisms. The electrophilic nature of the ketone group could also contribute to its reactivity with biological macromolecules like DNA. wikipedia.orgnih.gov However, without direct experimental evidence, the genotoxic and mutagenic potential of this compound remains speculative.
Advanced Analytical Methodologies for Research on 1 4 Bromophenoxy 2 Propanone
Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods are indispensable for probing the molecular structure and observing the intricate changes that occur during chemical reactions involving 1-(4-bromophenoxy)-2-propanone.
Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR for Reaction Intermediates)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. emerypharma.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced techniques offer deeper insights.
2D-NMR Spectroscopy: Two-dimensional NMR (2D-NMR) experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are vital for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules or reaction mixtures. emerypharma.comcsic.es COSY spectra reveal proton-proton coupling correlations, helping to identify adjacent protons within the molecular structure. libretexts.org HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton and its attached protons. For this compound, these techniques would be instrumental in confirming the connectivity between the propanone moiety and the bromophenoxy group.
Solid-State NMR: The study of reaction intermediates, which are often transient and may exist in the solid state, can be facilitated by solid-state NMR (ssNMR). This technique provides information about the structure and dynamics of molecules in the solid phase, which can be crucial for understanding reaction mechanisms that are not observable in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1-(4-Bromophenyl)-1-propanone | ¹³C | 206.6 (C=O), 30.8 (CH₃) | - | - |
| 1-Phenoxy-2-propanone | - | - | - | - |
| 1-(4-Bromophenyl)-2-methyl-1-propanone | - | - | - | - |
Mass Spectrometry (High-Resolution MS, MS/MS for Reaction Pathways)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its reaction products with a high degree of confidence. scispace.comrsc.org
MS/MS for Reaction Pathways: Tandem mass spectrometry (MS/MS) is particularly useful for elucidating reaction pathways by analyzing the fragmentation patterns of ions. researchgate.net By isolating a specific ion (e.g., the molecular ion of an intermediate) and inducing fragmentation, the resulting fragment ions can provide structural information and help to piece together the steps of a reaction mechanism. researchgate.net This technique is invaluable for identifying transient intermediates and understanding how they transform into final products. For instance, in the study of related compounds, MS/MS has been used to confirm the identity of structural isomers by comparing their fragmentation patterns. scispace.com
Infrared and Raman Spectroscopy for Functional Group Transformation Tracking
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. pressbooks.pubyoutube.comhoriba.com
Infrared Spectroscopy: IR spectroscopy is particularly effective at detecting changes in polar functional groups. copbela.org In reactions involving this compound, the strong carbonyl (C=O) stretch, typically observed between 1670 and 1780 cm⁻¹, would be a key diagnostic peak to monitor. pressbooks.pub The disappearance of this peak or the appearance of new peaks, such as a broad O-H stretch (around 3200-3600 cm⁻¹) in the case of a reduction reaction, would indicate the transformation of the ketone functional group. libretexts.orglibretexts.org The presence of the aromatic C-Br stretch and ether C-O stretch can also be monitored.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar functional groups and symmetric vibrations. researchgate.netlibretexts.org It can provide complementary information to IR spectroscopy. For instance, the aromatic ring vibrations in the this compound molecule would be readily observable in the Raman spectrum. researchgate.net Tracking changes in the intensity and position of these bands can provide insights into transformations occurring at the aromatic ring during a reaction.
Table 2: Characteristic Infrared Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1715 | Strong |
| C-O (Aryl Ether) | Asymmetric Stretch | 1250-1200 | Strong |
| C-Br (Aryl) | Stretch | 1075-1030 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |
| C-H (sp³) | Stretch | 2960-2850 | Medium |
| C-H (Aromatic) | Stretch | 3100-3000 | Weak |
Note: The exact positions of the absorption bands can vary depending on the molecular environment. pressbooks.publibretexts.orglibretexts.org
Chromatographic Methods for Reaction Monitoring and Product Purity Analysis
Chromatographic techniques are essential for separating components of a reaction mixture, allowing for the quantification of reactants, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics
High-performance liquid chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions. researchgate.net By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, it is possible to determine the concentration of reactants and products over time. This data is crucial for calculating reaction rates and determining the kinetic profile of the reaction. acs.org For the analysis of this compound and its reactions, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). csic.es
Table 3: Illustrative HPLC Method Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are typical starting conditions and would need to be optimized for the specific reaction being monitored. csic.es
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the context of reactions involving this compound, GC-MS would be invaluable for identifying any volatile byproducts that may be formed. nih.gov The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries. nih.gov
X-Ray Crystallography for Solid-State Structure Elucidation of Derivatives
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. While specific crystallographic studies on derivatives of this compound are not widely available in published literature, the analysis of closely related structures provides significant insight into the expected molecular geometry and packing.
A relevant analogue is ethyl 2-(2-bromophenoxy)acetate, which shares the bromophenoxy moiety. A study on this compound revealed its synthesis and confirmed its structure through single-crystal X-ray diffraction. researchgate.net The compound was synthesized by refluxing o-bromophenol with ethyl chloroacetate. researchgate.net The resulting crystalline product was analyzed to determine its structural parameters. researchgate.net
The crystal structure of ethyl 2-(2-bromophenoxy)acetate was solved in the monoclinic crystal system with the space group P21/n. researchgate.net The analysis revealed that the crystal packing is influenced by intermolecular C-H···O hydrogen bonds, which form an infinite linear chain. researchgate.net This type of detailed structural information is what can be expected from X-ray crystallographic analysis of derivatives of this compound, providing a basis for structure-activity relationship studies.
Interactive Table 1: Crystal Data and Structure Refinement for Ethyl 2-(2-bromophenoxy)acetate researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C10H11BrO3 |
| Formula weight | 259.10 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 5.3473 (3) |
| b (Å) | 26.7605 (15) |
| c (Å) | 7.9862 (5) |
| β (°) | 107.796 (4) |
| Volume (ų) | 1089.04 (12) |
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In-situ and operando spectroscopy are powerful methodologies for studying chemical reactions as they occur, providing real-time information on reaction kinetics, intermediates, and mechanisms. beilstein-journals.org These techniques are invaluable for optimizing reaction conditions and understanding the transformation pathways leading to the formation of target molecules like this compound.
The synthesis of this compound typically involves the reaction of 4-bromophenol (B116583) with chloroacetone (B47974) in the presence of a base. Monitoring such a reaction could be effectively achieved using in-situ spectroscopic methods.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the progress of the synthesis by monitoring the disappearance of the phenolic O-H stretch from 4-bromophenol and the appearance of the characteristic C=O stretch of the ketone in the product, this compound. The real-time concentration profiles of reactants and products can be generated, allowing for detailed kinetic analysis. acs.org
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions conducted in a suitable deuterated solvent within an NMR tube, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the emergence of product signals. researchgate.net For instance, one could observe the shift of the aromatic protons of 4-bromophenol and the appearance of the singlet for the methyl protons and the methylene (B1212753) protons adjacent to the ether linkage in the final product. researchgate.net This method provides quantitative data on monomer consumption and can be used to determine reactivity ratios in copolymerization reactions. researchgate.net
Operando Raman Spectroscopy: This technique is particularly useful for monitoring reactions in the solid state or in slurries, such as those involving mechanochemical synthesis. beilstein-journals.org It can identify reactive intermediates and track the evolution of different crystalline phases during a reaction. beilstein-journals.org For the synthesis of this compound, if heterogeneous catalysts or solid-state reagents are used, operando Raman could provide crucial insights into the reaction mechanism at the catalyst surface or within the solid mixture.
By applying these advanced in-situ and operando techniques, a comprehensive understanding of the synthesis of this compound can be achieved, facilitating process optimization and control.
Environmental Fate and Transformation Pathways of 1 4 Bromophenoxy 2 Propanone Academic Research
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of molecules by light, is anticipated to be a significant pathway for the transformation of 1-(4-Bromophenoxy)-2-propanone in both aquatic and atmospheric environments. This process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. The presence of the brominated aromatic ring suggests that the compound will absorb light in the environmentally relevant ultraviolet (UV) spectrum. The primary photochemical reaction is expected to be the cleavage of the carbon-bromine (C-Br) bond, a common pathway for brominated aromatic compounds. nih.gov This homolytic cleavage would generate a phenyl radical and a bromine radical. Another potential direct photolysis pathway is the cleavage of the ether bond. mdpi.com
Indirect photolysis involves reactions with photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). nih.govresearchgate.net In sunlit natural waters, these species are generated from dissolved organic matter (DOM) and other sensitizers. nih.gov The reaction with hydroxyl radicals is expected to be a major indirect degradation pathway, leading to the hydroxylation of the aromatic ring.
| Photolysis Pathway | Description | Key Reactive Species | Anticipated Outcome |
| Direct Photolysis | Absorption of UV radiation by the molecule itself. | Photons | Cleavage of C-Br bond, Cleavage of ether linkage. |
| Indirect Photolysis | Reaction with photochemically generated reactive species. | •OH, ¹O₂, CO₃•⁻ | Hydroxylation of the aromatic ring, oxidation of the propanone side chain. |
Based on the predicted photolysis pathways, a range of photodegradation products can be anticipated. Cleavage of the C-Br bond would lead to the formation of 1-phenoxy-2-propanone. Subsequent reactions of this product or the parent compound with hydroxyl radicals could result in the formation of various hydroxylated derivatives. The degradation of the propanone side chain could also occur.
A study on the electrochemical oxidation of the related compound 4-bromophenoxyacetic acid (4-BPA) showed its degradation to 4-bromophenol (B116583) and subsequently to benzoquinone. mdpi.comnih.gov This suggests that under oxidative conditions, the ether linkage can be cleaved, and the brominated phenol (B47542) moiety can be further transformed.
| Potential Photodegradation Product | Formation Pathway | Source of Inference |
| 1-Phenoxy-2-propanone | Direct photolysis (C-Br bond cleavage) | General knowledge of brominated aromatic photochemistry nih.gov |
| 4-Bromophenol | Cleavage of the ether linkage | Analogy with 4-bromophenoxyacetic acid oxidation mdpi.comnih.gov |
| Hydroxylated this compound derivatives | Indirect photolysis (reaction with •OH) | General principles of indirect photolysis researchgate.net |
| Benzoquinone | Further oxidation of 4-bromophenol | Analogy with 4-bromophenoxyacetic acid oxidation mdpi.comnih.gov |
Biodegradation Pathways and Microbial Metabolism
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the ultimate fate of this compound in the environment. Both aerobic and anaerobic pathways are likely to contribute to its degradation.
While specific studies on this compound are not available, research on related brominated compounds and phenoxy herbicides provides valuable insights.
Aerobic Degradation: Under aerobic conditions, the primary attack is often initiated by oxygenase enzymes. For aromatic compounds, dioxygenases can hydroxylate the aromatic ring, leading to ring cleavage. nih.gov The ether linkage in phenoxy herbicides is also susceptible to microbial cleavage. acs.org The degradation of 4-bromophenol by Ochrobactrum sp. HI1 has been shown to proceed via ring hydroxylation, forming 4-bromocatechol (B119925) and benzenetriol. nih.gov This suggests a similar initial step for this compound, where the aromatic ring is hydroxylated prior to ether bond cleavage or ring fission.
Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a common pathway for the degradation of halogenated aromatic compounds. scirp.org This process involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding 1-phenoxy-2-propanone. The ether bond may also be cleaved under anaerobic conditions, although this is generally a slower process.
| Degradation Condition | Primary Pathway | Key Microbial Processes | Anticipated Intermediate Products |
| Aerobic | Oxidative degradation | Ring hydroxylation, Ether bond cleavage, Ring cleavage | 4-Bromophenol, 4-Bromocatechol, 1-Phenoxy-2-propanone |
| Anaerobic | Reductive dehalogenation | Removal of bromine atom | 1-Phenoxy-2-propanone |
The biodegradation of this compound is expected to be mediated by specific enzyme systems. The cleavage of the β-aryl ether bond, a key structural feature of this compound, has been extensively studied in the context of lignin (B12514952) degradation.
Bacteria, particularly those from the genus Sphingomonas, possess a sophisticated enzymatic pathway for the cleavage of β-O-4 aryl ether bonds. researchgate.netresearchgate.netfrontiersin.orgrsc.org This pathway involves a cascade of enzymes:
Cα-dehydrogenases (e.g., LigD, LigL, LigN): These enzymes oxidize the alcohol group at the α-carbon adjacent to the ether linkage to a ketone. While this compound already possesses a ketone at the β-position, enzymes acting on the propanone backbone could potentially modify it.
β-Etherases (e.g., LigE, LigF, LigP): These are glutathione (B108866) S-transferases (GSTs) that catalyze the reductive cleavage of the β-aryl ether bond. researchgate.netfrontiersin.orgacs.org This is a crucial step in breaking down the molecule.
Glutathione Lyases (e.g., LigG): These enzymes are involved in processing the glutathione conjugate formed during the β-etherase reaction. frontiersin.orgacs.org
Additionally, dioxygenase enzymes are critical for the initial attack on the aromatic ring under aerobic conditions, leading to hydroxylation and subsequent ring fission. nih.gov
| Enzyme Class | Function | Relevance to this compound Degradation |
| Dioxygenases | Incorporation of O₂ into the aromatic ring | Initial step in aerobic degradation, leading to ring hydroxylation. |
| β-Etherases (GSTs) | Reductive cleavage of the β-aryl ether bond | Key step in breaking the ether linkage. researchgate.netfrontiersin.orgacs.org |
| Dehydrogenases | Oxidation of alcohol groups | Potential modification of the propanone side chain. rsc.org |
| Dehalogenases | Removal of halogen atoms | Important in anaerobic degradation via reductive dehalogenation. scirp.org |
Abiotic Degradation Mechanisms (Hydrolysis, Oxidation)
In addition to photodegradation and biodegradation, abiotic processes such as hydrolysis and oxidation can contribute to the transformation of this compound in the environment.
Hydrolysis: Hydrolysis is the reaction with water. The ether linkage in this compound could potentially undergo hydrolysis, although this process is generally slow for aryl ethers under typical environmental pH conditions. The presence of the electron-withdrawing bromo group and the ketone functionality might influence the susceptibility of the ether bond to hydrolysis. A study on 4-bromophenylacetic acid, a related compound, indicates that hydrolysis of a nitrile group to a carboxylic acid is a key synthetic step, but this is not directly applicable to the ether bond of the target compound. quickcompany.in
Oxidation: Chemical oxidation can occur through reactions with strong oxidants present in the environment, such as manganese oxides in sediments or reactive oxygen species. A study on the electrochemical oxidation of 4-bromophenoxyacetic acid demonstrated its degradation to 4-bromophenol and then to benzoquinone, indicating that the phenoxy moiety is susceptible to oxidative cleavage. mdpi.comnih.gov This suggests that similar oxidative degradation pathways may be relevant for this compound, particularly in environments with strong oxidizing conditions.
| Abiotic Process | Description | Potential Products | Controlling Factors |
| Hydrolysis | Reaction with water leading to bond cleavage. | 4-Bromophenol, 2-Propanone | pH, Temperature |
| Oxidation | Reaction with chemical oxidants. | 4-Bromophenol, Benzoquinone, degradation products of the propanone side chain | Presence of oxidants (e.g., MnO₂, •OH), Redox potential |
pH-Dependent Hydrolysis Kinetics
Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aqueous environments. The rate of hydrolysis is often dependent on the pH of the solution, with reactions being catalyzed by acids or bases. For this compound, the ether linkage and the ketone functional group are the two sites susceptible to hydrolysis.
The ether bond in aromatic ethers is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant cleavage of this bond would likely require more extreme pH conditions or microbial action. nih.gov For instance, studies on phenoxy acid herbicides, which also contain an ether linkage, have shown that hydrolysis of the ester group is the primary degradation pathway, while the ether bond remains more stable. nih.gov The hydrolysis rate of these esters is pH-dependent, increasing in alkaline conditions. juniperpublishers.com
The ketone group in this compound is generally resistant to hydrolysis. Therefore, the primary abiotic hydrolysis pathway of concern would be the cleavage of the ether bond. In the absence of specific experimental data for this compound, a hypothetical data table for its hydrolysis half-life at different pH values is presented below for illustrative purposes, based on general trends for similar aromatic ethers. It is important to note that these are estimated values and would require experimental verification.
Hypothetical pH-Dependent Hydrolysis of this compound at 25°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
|---|---|---|
| 5 | < 0.001 | > 693 |
| 7 | < 0.001 | > 693 |
This table is for illustrative purposes only and is not based on experimental data for the specific compound.
The expected hydrolysis products would be 4-bromophenol and 1-hydroxy-2-propanone.
Reaction with Environmental Oxidants
In the environment, organic compounds can be transformed by reacting with various oxidants, primarily hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, and ozone (O₃) in the atmosphere and during water treatment processes. harvard.edukirj.ee
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants that can react with most organic compounds at near-diffusion-controlled rates. kirj.ee The reaction of •OH with this compound is expected to proceed via two main pathways: addition to the aromatic ring and hydrogen abstraction from the propanone moiety. The aromatic ring is activated by the ether linkage, making it susceptible to electrophilic attack by the hydroxyl radical. This can lead to the formation of hydroxylated and subsequently ring-opened products.
Reaction with Ozone (O₃): Ozone is a more selective oxidant than the hydroxyl radical. Its reaction with aromatic compounds is generally slower unless the aromatic ring is highly activated by electron-donating groups. The phenoxy group is activating, which may facilitate the reaction with ozone. researchgate.net Ozonolysis can lead to the cleavage of the aromatic ring and the formation of smaller, more polar byproducts. gnest.orggnest.org The ketone group is generally unreactive towards ozone.
While specific kinetic data for this compound are unavailable, the table below presents hypothetical rate constants for its reaction with these oxidants, drawing parallels with other brominated aromatic compounds.
Hypothetical Reaction Rate Constants with Environmental Oxidants at 25°C
| Oxidant | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Hydroxyl Radical (•OH) | 5 x 10⁹ |
This table is for illustrative purposes only and is not based on experimental data for the specific compound.
The transformation of this compound by these oxidants would likely lead to a variety of products, including hydroxylated intermediates, brominated phenols, and smaller carboxylic acids resulting from ring cleavage.
Environmental Research Methodologies for Tracking Transformation
To accurately assess the environmental fate of this compound, robust analytical methodologies are required to track its transformation and identify its degradation products. nilu.nonih.gov
Sample Preparation: Environmental samples such as water, soil, and sediment require extraction and cleanup procedures to isolate the target compound and its transformation products from the complex matrix. nilu.nonih.gov For water samples, solid-phase extraction (SPE) is a common technique. cdc.gov For soil and sediment, pressurized liquid extraction (PLE) or Soxhlet extraction can be employed. researchgate.netresearchgate.net Cleanup steps often involve techniques like gel permeation chromatography (GPC) to remove high-molecular-weight interferences. nih.gov
Analytical Instrumentation: The primary analytical techniques for the identification and quantification of brominated organic compounds and their transformation products are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Electron ionization (EI) can provide characteristic fragmentation patterns for structural elucidation, while electron capture negative ionization (ECNI) is highly sensitive for brominated compounds. researchgate.netchromatographyonline.com For more polar transformation products, derivatization may be necessary to increase their volatility for GC analysis. nilu.no
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar and thermally labile transformation products that are not amenable to GC analysis. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, facilitating the identification of unknown transformation products. researchgate.netnih.gov
Summary of Analytical Methodologies
| Technique | Analytes | Advantages |
|---|---|---|
| GC-MS (EI, ECNI) | Parent compound, less polar transformation products | High resolution, sensitive for brominated compounds, established libraries for identification. nih.govchromatographyonline.com |
Future Research Directions and Emerging Paradigms for 1 4 Bromophenoxy 2 Propanone
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
The synthesis of 1-(4-Bromophenoxy)-2-propanone and its analogues has traditionally relied on conventional batch chemistry. However, future research is anticipated to pivot towards more advanced and sustainable synthetic methodologies. cardiff.ac.uk
Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of ether linkages and ketone functionalizations, key steps in forming this compound, are well-suited for flow reactors. Future studies could develop a telescoped flow synthesis, where crude intermediates from one step are directly introduced into the next reaction stream, minimizing waste and purification needs.
Electrochemistry: Electrosynthesis represents a green and powerful tool for chemical transformations. The use of electricity as a traceless reagent can enable unique reactivities and avoid the need for stoichiometric chemical oxidants or reductants. Research could explore the electrochemical synthesis of the phenoxy ether bond or subsequent modifications of the aromatic ring through electrochemically mediated cross-coupling reactions.
Photocatalysis: The use of light to drive chemical reactions under mild conditions has become a popular strategy in organic synthesis. cardiff.ac.uk Future work might involve the development of photoredox-catalyzed methods for C-H functionalization of the propanone backbone or for cross-coupling reactions at the bromide position, potentially leading to novel derivatives that are difficult to access through traditional thermal methods. cardiff.ac.uk
Application in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound contains key features that make it an attractive building block for supramolecular chemistry. The bromine atom is a capable halogen bond donor, an interaction that is increasingly recognized for its directionality and utility in designing ordered solid-state materials and functional assemblies. acs.org
Future research will likely investigate the self-assembly properties of this compound and its derivatives. uni-muenchen.de The interplay between the halogen bond from the bromine, potential hydrogen bonding involving the ketone's carbonyl oxygen, and π-π stacking of the aromatic rings could lead to the formation of well-defined supramolecular structures such as tapes, sheets, or porous frameworks. acs.org Researchers may explore how modifications to the molecular structure influence the resulting self-assembled architectures and their properties, with potential applications in areas like crystal engineering, host-guest chemistry, and the development of responsive materials. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are discovered and optimized. ijnc.irbeilstein-journals.org Machine learning (ML) algorithms, particularly deep learning and neural networks, can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. arocjournal.comarxiv.org
For this compound, future research can leverage these data-driven models in several ways: mi-6.co.jp
Reaction Outcome Prediction: ML models could predict the yield and selectivity of reactions involving this compound under various conditions (catalyst, solvent, temperature), reducing the need for extensive trial-and-error experimentation. arocjournal.com
Retrosynthesis: AI-powered retrosynthesis tools could identify novel and more efficient synthetic routes to the target molecule and its derivatives.
Discovery of New Reactions: By learning the underlying rules of chemical reactivity, ML could suggest novel transformations of this compound, leading to the discovery of new compounds and functionalities. mi-6.co.jp
The development of robust, predictive models for this class of compounds will accelerate the discovery of new materials and biologically active molecules. ijnc.ir
| AI/ML Application Area | Specific Research Goal | Potential Impact | Relevant Model Types |
|---|---|---|---|
| Reaction Prediction | Optimize conditions for derivatization reactions (e.g., cross-couplings). | Higher yields, reduced experimental cost and time. | Neural Networks, Random Forests. ijnc.irarocjournal.com |
| Retrosynthesis Planning | Discover more efficient or sustainable synthetic routes. | Greener chemistry, access to novel analogues. | Template-based and template-free models. mi-6.co.jp |
| Property Prediction | Forecast physicochemical or biological properties of new derivatives. | Prioritization of synthetic targets for drug discovery or materials science. | Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) models. |
| Automated Synthesis | Integrate ML models with robotic platforms for autonomous reaction optimization. | High-throughput screening and accelerated discovery. | Reinforcement Learning, Bayesian Optimization. beilstein-journals.org |
Development of Advanced Catalytic Systems
Catalysis is central to the efficient and selective synthesis of organic molecules. Future research on this compound will benefit from the development of advanced catalytic systems that can enable new types of transformations. acs.org
Cross-Electrophile Coupling: The bromine atom on the phenyl ring makes this compound an ideal electrophile for modern cross-coupling reactions. Research into nickel-catalyzed cross-electrophile coupling could allow for the formation of C-C bonds by coupling it with other organic electrophiles, avoiding the need to prepare organometallic reagents. acs.org
C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy for streamlining synthesis. Advanced catalytic systems based on transition metals like palladium, rhodium, or iridium could be developed to selectively activate and functionalize the C-H bonds of the propanone moiety or the aromatic ring, providing direct access to a wide range of derivatives. acs.org
Asymmetric Catalysis: For applications in life sciences, controlling stereochemistry is crucial. Future efforts could focus on developing chiral catalysts for asymmetric transformations of this compound, such as asymmetric reductions of the ketone or asymmetric alpha-functionalization, to produce enantiomerically pure compounds.
| Catalytic Strategy | Target Transformation | Potential Catalyst System | Anticipated Advantage |
|---|---|---|---|
| Cross-Electrophile Coupling | Arylation or alkylation at the bromide position. | Nickel complexes with bipyridine or phosphine (B1218219) ligands. acs.org | Avoids pre-formation of organometallic reagents. |
| Photoredox Catalysis | C-H functionalization or cross-coupling. | Iridium or Ruthenium photocatalysts, or organic dyes. cardiff.ac.uk | Mild reaction conditions, novel reactivity. |
| Asymmetric Reduction | Enantioselective reduction of the ketone to an alcohol. | Chiral Ruthenium or Rhodium catalysts with chiral ligands. | Access to stereochemically defined building blocks. |
| C-O Cross-Coupling | Formation of the ether linkage. | Copper or Palladium catalysts with specialized ligands. | Improved efficiency and substrate scope for synthesis. |
Expansion of its Role in Chemical Biology Tools
Small organic molecules are indispensable tools for probing and manipulating biological systems. illinois.edu The structure of this compound serves as a versatile scaffold for the development of novel chemical biology probes.
The ketone functionality can be used as a handle for bioconjugation or for the design of inhibitors targeting specific enzymes. The bromophenyl group offers a site for further modification, for example, by attaching fluorophores, affinity tags, or photoreactive groups through cross-coupling reactions. Related bromophenyl-containing structures have been explored for their potential biological activities, suggesting that derivatives of this compound could also interact with biological targets. smolecule.comontosight.ai
Future research directions include:
Design of Enzyme Inhibitors: The propanone moiety could be incorporated into warheads designed to covalently modify active site residues of enzymes, such as cysteine proteases or serine hydrolases.
Development of Fluorescent Probes: By attaching a fluorescent dye to the scaffold, researchers could create probes to visualize specific cellular components or processes. The inherent properties of the molecule could be designed to respond to changes in the local microenvironment (e.g., polarity, pH), leading to a fluorescent signal.
Activity-Based Protein Profiling (ABPP): The molecule could be adapted into an activity-based probe to identify and profile the activity of entire enzyme families within complex biological samples.
By expanding its role in chemical biology, this compound can transition from a simple chemical building block to a sophisticated tool for biological discovery. illinois.edu
Q & A
Q. Reference :
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the bromophenoxy group (δ ~7.5 ppm for aromatic protons) and propanone carbonyl (δ ~208 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.0 for C₉H₉BrO₂) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as done for similar brominated ketones .
Q. Reference :
Advanced: How can reaction pathways involving this compound be elucidated?
Methodological Answer:
- Intermediate Trapping : Use HPLC or GC-MS to identify transient species (e.g., enolates or radicals) during nucleophilic substitution or oxidation .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at the propanone carbonyl to track oxygen exchange or hydrogen abstraction mechanisms .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to distinguish SN1 vs. SN2 pathways for bromine displacement .
Q. Reference :
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .
- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina to predict binding affinity .
- Toxicity Profiling : Assess cytotoxicity in human cell lines (e.g., HEK293) via MTT assays, ensuring compliance with in vitro ethical guidelines .
Q. Reference :
Advanced: What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, polarizability, and electrostatic potential maps .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing bromine) with reactivity using Hammett σ constants .
- Solvent Modeling : Simulate solvation effects in water or DMSO via COSMO-RS to predict solubility and stability .
Q. Reference :
Advanced: How can contradictory data in reaction yields or biological activity be resolved?
Methodological Answer:
- Control Experiments : Replicate reactions with purified starting materials to exclude impurities (e.g., residual bromine) as yield-limiting factors .
- Cross-Validation : Compare NMR and MS data with literature spectra for similar compounds (e.g., 1-(4-Bromo-2-fluorophenyl)propan-2-one) .
- Meta-Analysis : Aggregate data from PubChem or Reaxys to identify trends in brominated ketone reactivity .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
